![molecular formula C14H9Cl2NO B024368 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 183483-27-4](/img/structure/B24368.png)

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

描述

Synthesis Analysis

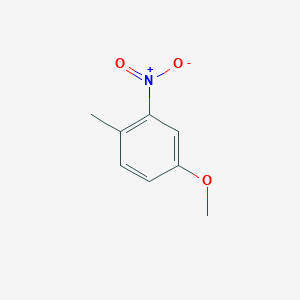

The synthesis of 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an important intermediate in the production of loratadine, involves several steps starting from 2-cyano-3-methylpyridine. It undergoes a Ritter reaction and alkylation, followed by hydrolysis with methanesulfonic acid, treatment with sulfinyl chloride, and Friedel-Crafts acylation to yield the compound with an overall yield of about 36% (Guan, 2013).

Molecular Structure Analysis

Crystal structure determination of related compounds has been performed, revealing insights into the molecular configuration of such compounds. For example, compounds with similar configurations have been studied, where the cyclohepta ring takes a boat shape, and differences occur at specific positions, indicating the structural flexibility and complexity of these molecules (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

An efficient one-pot process for synthesizing related compounds has been described, showcasing the compound's role as an intermediate in producing antitumor agents. This process involves selective reduction, bromination, and deamination steps, highlighting the compound's reactivity and utility in complex organic syntheses (Fu et al., 2003).

科学研究应用

Synthetic Protocols and Chemical Properties

Compounds within the family of polycyclic aromatic hydrocarbons, including those structurally related to 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, have been extensively studied for their unique chemical properties and synthetic protocols. Research highlights the significance of these compounds in developing novel synthetic strategies for constructing polycyclic systems, including heterocycles, which are pivotal in medicinal chemistry and drug discovery due to their broad spectrum of biological activities (Mazimba, 2016).

Biological and Pharmacological Applications

Isoquinoline derivatives, closely related in structure to the compound , have demonstrated a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, among others. These findings support the exploration of structurally similar compounds for potential pharmacotherapeutic applications (Danao et al., 2021).

Environmental and Food Safety

The compound's structural analogs, such as oxygenated polycyclic aromatic hydrocarbons (OPAHs), have been identified for their environmental occurrence and potential genotoxic/mutagenic risks to human health. Research in this area aims to evaluate and mitigate health risks associated with exposure to such compounds in foods, highlighting the importance of understanding the environmental behavior and toxicological profiles of these chemicals (Clergé et al., 2019).

Antimicrobial Properties

Research on monoterpenes, including p-Cymene, which is structurally related to the compound , shows a range of biological activities including antimicrobial effects. This underscores the ongoing search for new substances with antimicrobial properties to address the global challenge of antimicrobial resistance and communicable diseases, suggesting potential areas of application for compounds within the same chemical family (Marchese et al., 2017).

属性

IUPAC Name |

6,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-17-13(9)14(12)18/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTNZSPULCBHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595797 | |

| Record name | 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

CAS RN |

183483-27-4 | |

| Record name | 3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

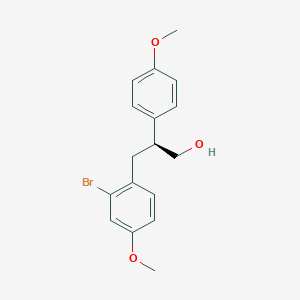

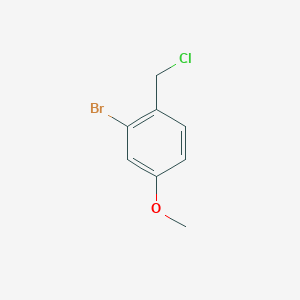

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)